molecular formula C17H15ClN4O2 B2623705 3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one CAS No. 501352-49-4

3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2623705
CAS No.: 501352-49-4
M. Wt: 342.78
InChI Key: RTESBNOPOFGRAQ-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Substitution Reactions: The introduction of the 4-chlorophenyl group and the 4-methoxybenzyl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-((4-chlorophenyl)amino)-1,2,4-triazin-5(4H)-one: Lacks the 4-methoxybenzyl group, which may affect its chemical and biological properties.

    6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one: Lacks the 4-chlorophenyl group, which may influence its reactivity and applications.

Uniqueness

3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is unique due to the presence of both the 4-chlorophenyl and 4-methoxybenzyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-chloroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-24-14-8-2-11(3-9-14)10-15-16(23)20-17(22-21-15)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTESBNOPOFGRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332036
Record name 3-(4-chloroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824202
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

501352-49-4
Record name 3-(4-chloroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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